molecular formula C8H11NO B1346500 (2-(Methylamino)phenyl)methanol CAS No. 29055-08-1

(2-(Methylamino)phenyl)methanol

Cat. No. B1346500
CAS RN: 29055-08-1
M. Wt: 137.18 g/mol
InChI Key: ZWIBBLPQTVLYKW-UHFFFAOYSA-N
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Description

“(2-(Methylamino)phenyl)methanol” is a chemical compound with the CAS Number: 29055-08-1 . It has a molecular weight of 137.18 and its IUPAC name is [2-(methylamino)phenyl]methanol .


Molecular Structure Analysis

The InChI code for “(2-(Methylamino)phenyl)methanol” is 1S/C8H11NO/c1-9-8-5-3-2-4-7(8)6-10/h2-5,9-10H,6H2,1H3 . It contains a total of 21 bonds; 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

“(2-(Methylamino)phenyl)methanol” is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Reaction Applications

  • Synthesis of Complex Organic Compounds : (2-(Methylamino)phenyl)methanol is involved in the formation of complex organic structures. For example, the reaction of 2-aminobenzohydrazides with Schiff bases in methanol, followed by KMnO4 oxidation, leads to the formation of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles, which are significant in organic chemistry due to their complex structure and potential applications (P. Reddy, C. K. Reddy, & P. Reddy, 1986).

Methanol Utilization in Chemical Synthesis

  • N-Methylation of Amines : Methanol is used as a C1 synthon and H2 source for selective N-methylation of amines, including the synthesis of pharmaceutical agents like venlafaxine and imipramine. This showcases methanol's role as a versatile reagent in the modification of amine structures (Naina Sarki et al., 2021).
  • Selective N-Formylation and N-Methylation Using Methanol : Methanol's role in C1 functionalization of primary amines, leading to N-formylation, N-methylation, and N,N-formylmethylation, is significant. This involves the dehydrogenation of methanol with a ruthenium-based catalyst and is crucial for the creation of N-methyl secondary amine structures (Geunho Choi & S. Hong, 2018).

Photochemical Behavior

  • Photochemical Isomerization and Phototransposition : The photochemical behavior of certain derivatives in methanol, like the ring photoisomerization of 3-amino-(or 3-methylamino-) 5-aryl-1,2,4-oxadiazoles to 1,3,4-oxadiazoles, highlights the role of methanol in facilitating photochemical reactions that lead to structural changes in organic compounds (S. Buscemi et al., 1988).

Methanol in Industrial and Biological Applications

  • Methanol in Industrial Chemical Synthesis : Methanol is a fundamental building block in industrial chemistry, used in the production of various complex chemical structures like acetic acid, methyl tertiary butyl ether, and methylamine. Its role in CO2 conversion and hydrogen storage emphasizes its environmental and industrial significance (F. Dalena et al., 2018).
  • Methanol in Biotechnological Applications : Methanol-based industrial biotechnology leverages methylotrophic bacteria for the production of fine and bulk chemicals. The bioprocess technology using these bacteria illustrates methanol's potential as an alternative carbon source in biotechnological applications (J. Schrader et al., 2009).
  • Methanol as a Feedstock for Microbial Engineering : Engineering microbial systems like Escherichia coli to convert methanol into valuable metabolites represents a significant advance in utilizing methanol as a substrate for biotechnological production. This approach highlights methanol's potential in the sustainable production of specialty chemicals (W. B. Whitaker et al., 2017).

Safety And Hazards

“(2-(Methylamino)phenyl)methanol” is classified as dangerous with hazard statements H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[2-(methylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-9-8-5-3-2-4-7(8)6-10/h2-5,9-10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIBBLPQTVLYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304396
Record name Benzenemethanol, 2-(methylamino)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Methylamino)phenyl)methanol

CAS RN

29055-08-1
Record name Benzenemethanol, 2-(methylamino)-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanol, 2-(methylamino)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(methylamino)phenyl]methanol
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Record name [2-(Methylamino)phenyl]methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Z Liu, P Wang, Y Chen, Z Yan, S Chen, W Chen… - RSC advances, 2020 - pubs.rsc.org
Simple, small organic molecules containing nitrogen and oxygen atoms in their structures have been disclosed to catalyze transition-metal-free C–H arylation of unactivated arenes with …
Number of citations: 7 pubs.rsc.org
S Singh, P Geetha, R Ramajayam - Results in Chemistry, 2023 - Elsevier
The scaffold-based drug design has been widely used in new drug discovery. Biphenyl and its analog scaffold are found in many drugs and naturally occurring compounds. To date an …
Number of citations: 0 www.sciencedirect.com
A Munder, Y Moskovitz, B Redko… - Medicinal …, 2015 - ingentaconnect.com
We tested the antiproliferative activity and mechanism of the action of several novel aminoacridine derivatives. Six different cancer cell lines were used to evaluate the potential cytotoxic …
Number of citations: 9 www.ingentaconnect.com
M Pickworth - 2007 - search.proquest.com
This thesis describes the investigation of stereochemical relay through ureas and oligo-ureas. Chapter 1 first illustrates previous work in the area of chiral relay by other research groups …
Number of citations: 0 search.proquest.com
DI Bugaenko, AA Volkov, AV Karchava… - Russian Chemical …, 2021 - iopscience.iop.org
Arylation methods based on the generation and use of aryl radicals have been a rapidly growing field of research in recent years and currently represent a powerful strategy for carbon–…
Number of citations: 8 iopscience.iop.org
X Ji, D Li, Z Wang, M Tan, H Huang… - European Journal of …, 2017 - Wiley Online Library
Photoredox catalysis with Ru(bpy) 3 2+ (2,2′‐bipyridine) has been used to enable the activation of oxygen in the aerobic C–C cleavage/oxygenation reaction of indoles. A number of …
S Uçar, A Daştan - Synthesis, 2021 - thieme-connect.com
Transition-metal-free arylation reactions have attracted considerable attention for economic and environmental reasons over the past 40 years. In recent years, much effort has been …
Number of citations: 3 www.thieme-connect.com

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